molecular formula C20H18N2O3S B2400067 ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate CAS No. 391867-59-7

ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate

Cat. No.: B2400067
CAS No.: 391867-59-7
M. Wt: 366.44
InChI Key: VPSVJLJRICXYCN-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate is a substituted thiophene derivative characterized by a phenyl group at position 5 and a phenylcarbamoyl amino moiety at position 3 of the thiophene ring (Figure 1). The phenylcarbamoyl group introduces hydrogen-bonding capabilities and hydrophobicity, which may influence receptor binding and cellular permeability.

Properties

IUPAC Name

ethyl 5-phenyl-3-(phenylcarbamoylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-25-19(23)18-16(13-17(26-18)14-9-5-3-6-10-14)22-20(24)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSVJLJRICXYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for various applications in pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate and Related Compounds

Compound ID & Structure Substituents Biological Activity Cell Lines Tested (Potency) Key Structural Influences
Target Compound : this compound - 5-Phenyl
- 3-(Phenylcarbamoyl)amino
Anticancer (inferred from analogs) N/A (analogs tested on MCF-7, NCI-H460, SF-268) Hydrophobic phenyl groups may enhance membrane permeability; carbamoyl aids H-bonding.
Compound 74
(Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate)
- 4-Cyano
- 3-(4-Chlorostyryl)
- 5-Amino
Cytotoxic MCF-7, NCI-H460, SF-268 (High activity) Chlorine (electronegative) and cyano groups enhance cytotoxicity via electronic effects.
Compound 76b
(Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate)
- 4-(4-Methoxyphenyl carbamoyl)
- 3-Methyl
- 5-Amino
Cytotoxic MCF-7, NCI-H460, SF-268 (High activity) Methoxy group improves solubility and interactions with hydrophobic pockets.
Compound 77
(Ethyl 5-(3-ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate)
- 4-Phenylcarbamoyl
- 3-Methyl
- 5-Ethoxycarbonylpropanamido
Cytotoxic MCF-7, NCI-H460, SF-268 (High activity) Ethoxy groups increase hydrophobicity; carbamoyl and ester moieties aid in binding.
SABA1
(Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)
- Sulfonamidobenzamide core
- Chloro substituent
Antimicrobial E. coli (MIC: 0.45–0.9 mM) Chlorine and sulfonamide groups disrupt bacterial efflux pumps.
Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate - 2-Phenylamino
- 4-Phenyl
- 5-Acetyl
Antimicrobial (inferred) Not specified Acetyl and phenyl groups may interfere with microbial enzyme activity.

Key Findings from Structural Comparisons

Substituent Position :

  • The target compound’s phenyl group at position 5 and carbamoyl at position 3 differ from analogs like compound 76b (carbamoyl at position 4) and compound 77 (carbamoyl at position 4 with ethoxy side chains). Position 3 carbamoyl groups may favor interactions with polar residues in target proteins .
  • Electron-Withdrawing vs. Hydrophobic Groups : Chloro (compound 74) and methoxy (compound 76b) substituents enhance cytotoxicity, likely via electronic effects, whereas the target compound’s phenyl groups contribute to hydrophobic interactions .

Biological Activity Trends: Anticancer Activity: Analogs with electronegative groups (Cl, OCH₃) show higher potency against tumor cell lines (e.g., compound 74: IC₅₀ ~10 µM for MCF-7), while the target compound’s lack of such groups may reduce cytotoxicity but improve selectivity .

Synthetic Accessibility: The target compound can be synthesized via carbamoylation of a 3-amino-thiophene intermediate, analogous to methods used for compound 76b (condensation with 4-methoxyphenyl isocyanate) . Esterification and cyclization strategies (e.g., ) are broadly applicable to thiophene carboxylates, enabling modular substitution .

Biological Activity

Ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate is a member of the thiophene family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, along with comparative data on similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S, with a molecular weight of approximately 320.37 g/mol. Its structure features a thiophene ring substituted with phenyl and carbamoyl groups, contributing to its unique biological activity.

Biological Activity Overview

Thiophene derivatives, including this compound, have been studied for various biological activities:

  • Antimicrobial Activity : Research has shown that thiophene derivatives can exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds structurally similar to this compound have demonstrated effectiveness against drug-resistant tuberculosis strains with minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.24 µg/mL .
  • Anticancer Properties : Several studies have indicated the potential of thiophene derivatives in cancer therapy. This compound has been associated with the inhibition of key cancer-related pathways, such as VEGFR-2 and AKT, leading to apoptosis in cancer cells . The compound's IC50 values in various cancer cell lines indicate moderate to high cytotoxicity, making it a promising candidate for further development.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in disease progression. For example, it shows promise in inhibiting DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis .

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : The compound likely interacts with specific cellular receptors, modulating signaling pathways that lead to therapeutic effects.
  • Enzymatic Pathway Modulation : By inhibiting enzymes like DprE1 and others involved in cancer progression, this compound can disrupt critical metabolic processes within target cells.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaNotable FeaturesAntimicrobial Activity (MIC)Anticancer Activity (IC50)
Ethyl 5-(4-chlorophenyl)-3-amino-thiophene-2-carboxylateC15H14ClN2O2SChlorine substitution enhances potency0.05 µg/mL against E. coliIC50 = 1.5 µM on HepG2
Ethyl 5-(naphthalen-1-yl)-3-amino-thiophene-2-carboxylateC17H15N2O2SNaphthalene ring increases lipophilicity0.03 µg/mL against S. aureusIC50 = 0.8 µM on PC-3

Case Studies

  • Antimycobacterial Activity : A study evaluated the efficacy of various thiophene derivatives against Mycobacterium tuberculosis. This compound showed potent activity with an IC50 value comparable to established antitubercular agents .
  • Anticancer Screening : In vitro assays demonstrated that this compound significantly inhibited cell proliferation in liver and prostate cancer cell lines, with IC50 values indicating promising antiproliferative effects .

Q & A

Q. Basic

  • Thiophene Ring : Enables π-π stacking with biological targets (e.g., enzyme active sites) .
  • Carbamoyl Group : Enhances hydrogen-bonding interactions, critical for target binding .
  • Ester Moiety : Modifies solubility (logP ~3.2) and metabolic stability .

What structure-activity relationship (SAR) insights exist for analogs of this compound?

Q. Advanced

Analog Structural Variation Biological Activity Reference
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylateSimpler substituentsReduced antitumor activity
Ethyl 5-acetyl-4-methylthiophene-3-carboxylateAcetyl group additionImproved kinase inhibition (IC50_{50} = 1.2 µM)
Ethyl 2-(4-fluorobenzamido) derivativesFluorine substitutionEnhanced metabolic stability (t1/2_{1/2} ↑ 40%)

What mechanistic hypotheses explain its biological activity?

Q. Advanced

  • Kinase Inhibition : The carbamoyl group interacts with ATP-binding pockets (e.g., EGFR tyrosine kinase) via hydrogen bonding .
  • DNA Intercalation : Planar thiophene moiety intercalates into DNA, disrupting replication (supported by fluorescence quenching assays) .

How can contradictory data in biological assays (e.g., IC50_{50}50​ variability) be resolved?

Q. Advanced

  • Assay Conditions : Control pH (7.4 vs. 6.5 alters protonation states) and solvent (DMSO > 0.1% causes cytotoxicity) .
  • Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) to account for differential receptor expression .

What strategies improve synthetic yield and scalability?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 6 hr) and improves yield (85% → 92%) .
  • Flow Chemistry : Enhances reproducibility for large-scale production (batch size >100 g) .

How do thermal stability and solubility impact formulation?

Q. Advanced

  • Thermal Stability : Decomposition above 220°C (TGA data) limits melt-based processing .
  • Solubility : Poor aqueous solubility (0.12 mg/mL) necessitates nanoformulation or prodrug strategies .

What in vitro/in vivo assays evaluate its biological activity?

Q. Advanced

  • In Vitro :
    • MTT Assay : Cytotoxicity in cancer cell lines (IC50_{50} = 5–20 µM) .
    • Enzyme Inhibition : Fluorescence polarization for kinase activity .
  • In Vivo : Xenograft models (e.g., murine melanoma) with dose optimization (10–50 mg/kg) .

How can computational modeling predict target interactions?

Q. Advanced

  • Molecular Docking : AutoDock Vina predicts binding affinity (ΔG = -9.2 kcal/mol for EGFR) .
  • MD Simulations : 100-ns simulations reveal stable binding with RMSD <2.0 Å .

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